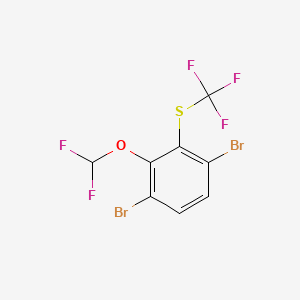
1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene is a complex organic compound characterized by the presence of bromine, fluorine, and sulfur atoms attached to a benzene ring. This compound is notable for its unique combination of halogen and sulfur substituents, which impart distinct chemical properties and reactivity. It is used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene typically involves multiple steps, starting from a suitable benzene derivative. One common approach is the bromination of a difluoromethoxybenzene precursor, followed by the introduction of the trifluoromethylthio group. The reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride to facilitate the electrophilic aromatic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The trifluoromethylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated benzene derivative, while oxidation of the trifluoromethylthio group can produce a sulfone.
Scientific Research Applications
1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through its halogen and sulfur substituents. These groups can form strong interactions with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting their function. The trifluoromethylthio group, in particular, is known for its ability to modulate the activity of enzymes by interacting with their active sites.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene
- 2,4-Dibromo-1-(difluoromethoxy)benzene
- 1,4-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene
Uniqueness
1,4-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The presence of both difluoromethoxy and trifluoromethylthio groups makes it particularly valuable in the synthesis of fluorinated organic compounds, which are of great interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H3Br2F5OS |
|---|---|
Molecular Weight |
401.98 g/mol |
IUPAC Name |
1,4-dibromo-2-(difluoromethoxy)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3Br2F5OS/c9-3-1-2-4(10)6(17-8(13,14)15)5(3)16-7(11)12/h1-2,7H |
InChI Key |
GFUJLJJFBFWNOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Br)OC(F)F)SC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















